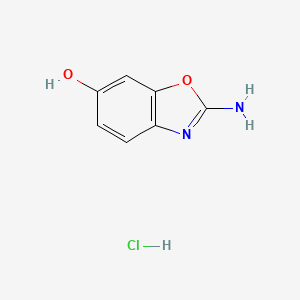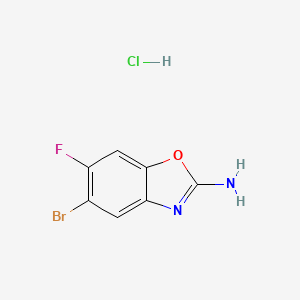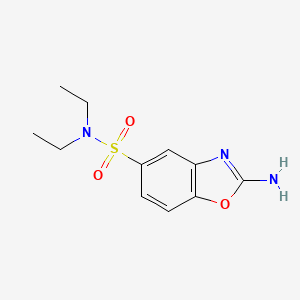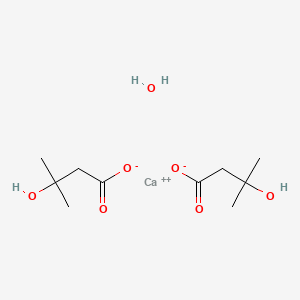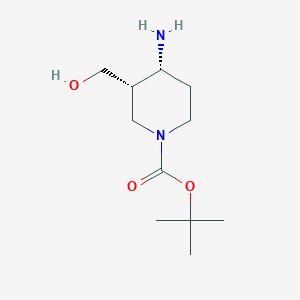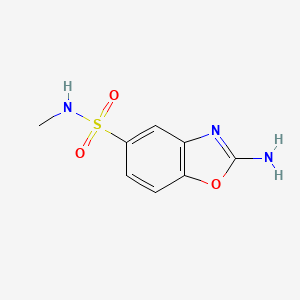
2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide is a heterocyclic compound that features a benzoxazole core, which is a bicyclic structure consisting of a benzene ring fused to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions. Common reagents include acetic acid or sulfuric acid as catalysts.
N-Methylation: The final step involves the methylation of the amino group, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a sulfide, depending on the reagents used.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonic acids or sulfides.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
科学研究应用
2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable structure and reactivity.
作用机制
The mechanism by which 2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide exerts its effects is primarily through interaction with biological macromolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes involved in folic acid synthesis.
相似化合物的比较
Similar Compounds
2-Amino-1,3-benzoxazole: Lacks the sulfonamide and N-methyl groups, making it less versatile in biological applications.
2-Amino-N-methyl-1,3-benzoxazole: Similar but without the sulfonamide group, which reduces its potential as an antimicrobial agent.
2-Amino-1,3-benzoxazole-5-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide, affecting its solubility and reactivity.
Uniqueness
2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide is unique due to the presence of both the sulfonamide and N-methyl groups, which enhance its biological activity and make it a valuable compound for medicinal chemistry. Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic organic chemistry.
属性
IUPAC Name |
2-amino-N-methyl-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c1-10-15(12,13)5-2-3-7-6(4-5)11-8(9)14-7/h2-4,10H,1H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBDIBDPHPLFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine](/img/structure/B8004673.png)





![Naphtho[2,3-D][1,3]oxazol-2-amine](/img/structure/B8004729.png)
